5-chloro-2-hydroxybenzenesulfonamide
Description
Structure
3D Structure
Properties
IUPAC Name |
5-chloro-2-hydroxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNO3S/c7-4-1-2-5(9)6(3-4)12(8,10)11/h1-3,9H,(H2,8,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKJFFXNIQFWAIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)S(=O)(=O)N)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00536798 | |
| Record name | 5-Chloro-2-hydroxybenzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00536798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82020-64-2 | |
| Record name | 5-Chloro-2-hydroxybenzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00536798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Derivatization Strategies for 5 Chloro 2 Hydroxybenzenesulfonamide
Established Synthetic Routes to Substituted Benzenesulfonamide (B165840) Scaffolds
The synthesis of substituted benzenesulfonamides is a well-documented field in organic chemistry, with several reliable methods for constructing the core sulfonyl-nitrogen (S-N) bond. The most prevalent strategies involve the initial formation of a sulfonyl chloride intermediate, followed by its reaction with an amine.
Chlorosulfonation is a primary and direct method for introducing a sulfonyl chloride group (-SO₂Cl) onto an aromatic ring. The reaction typically involves the treatment of a substituted benzene (B151609) with an excess of chlorosulfonic acid (ClSO₃H). google.com This electrophilic aromatic substitution reaction is versatile but can sometimes lead to mixtures of isomers or the formation of sulfone byproducts, depending on the reactivity of the starting aromatic compound. google.com
A general representation of this reaction is: Ar-H + 2 ClSO₃H → Ar-SO₂Cl + HCl + H₂SO₄
In some cases, to improve yields and reduce the consumption of chlorosulfonic acid, a two-step process is employed. This involves an initial sulfonation reaction followed by chlorination with an agent like thionyl chloride (SOCl₂). patsnap.com For instance, a process for producing 4-substituted benzenesulfonyl chlorides involves reacting the parent benzene compound with sulfuric acid and phosphorus oxychloride. google.com This approach can offer better control over the reaction and minimize side products. A patented process for preparing 2-hydroxybenzenesulfonamide (B1594855) from 2,4-dichlorophenol (B122985) also utilizes chlorosulfonic acid as the key reagent to form the intermediate sulfonyl chloride. google.com
The formation of the sulfonamide bond is most classically achieved through the condensation of a sulfonyl chloride with a primary or secondary amine. ijarsct.co.inscispace.com This nucleophilic substitution reaction is typically carried out in the presence of a base (e.g., pyridine, triethylamine, or an inorganic base) to neutralize the hydrochloric acid (HCl) generated during the reaction. researchgate.net
The general reaction is as follows: Ar-SO₂Cl + R-NH₂ → Ar-SO₂NH-R + HCl
This method is highly effective, although the reactivity can be influenced by the nucleophilicity of the amine. scispace.com Primary amines generally react readily, while secondary amines may exhibit lower reactivity. scispace.com Alternative methodologies have been developed to circumvent the need for sulfonyl chloride intermediates. These include the direct synthesis of sulfonamides from thiols and amines through oxidative coupling reactions rsc.org and the direct coupling of sulfonic acids or their salts with amines, often facilitated by microwave irradiation. organic-chemistry.org Condensation reactions can also be used to form N-sulfonyl imines from sulfonamides and aldehydes, which are valuable synthetic intermediates. researchgate.net
Specific Synthesis of 5-Chloro-2-hydroxybenzenesulfonamide
While direct, peer-reviewed synthesis data for this compound (CAS No: 82020-64-2) is not extensively detailed in readily available literature, a logical and established synthetic pathway can be proposed based on fundamental organic chemistry principles and related transformations. google.comechemi.com The synthesis would logically commence from the commercially available starting material, 4-chlorophenol.
The proposed two-step synthesis is as follows:
Chlorosulfonation of 4-Chlorophenol : The first step involves the electrophilic chlorosulfonation of 4-chlorophenol. The hydroxyl group (-OH) is a strongly activating, ortho-, para-directing group. Since the para position is blocked by the chloro substituent, the incoming chlorosulfonyl group (-SO₂Cl) is directed to one of the ortho positions. This reaction, typically using excess chlorosulfonic acid, would yield the key intermediate, 5-chloro-2-hydroxybenzenesulfonyl chloride.
Ammonolysis of 5-Chloro-2-hydroxybenzenesulfonyl Chloride : The second step is the condensation of the newly formed sulfonyl chloride with ammonia (B1221849). This reaction, known as ammonolysis, involves treating the sulfonyl chloride with an ammonia source, such as aqueous or anhydrous ammonia, to form the final sulfonamide product. google.com The reaction with concentrated ammonium (B1175870) hydroxide (B78521) is a common method for this transformation. google.com
This proposed route is analogous to patented processes for similar structures, such as the preparation of 2-hydroxybenzenesulfonamide, which involves chlorosulfonation, amination, and subsequent dehalogenation steps. google.com
Advanced Approaches for Chemical Derivatization of the this compound Core
The this compound scaffold possesses three key functional groups amenable to chemical modification: the aromatic ring, the phenolic hydroxyl group, and the sulfonamide nitrogen atom. These sites allow for extensive derivatization to explore structure-activity relationships for various applications.
Modification of the aromatic ring of this compound is challenging due to the existing substitution pattern. The positions ortho and para to the strongly activating hydroxyl group are already occupied. However, several strategies can be envisioned:
Modification of the Hydroxyl Group : The phenolic -OH group can be alkylated or acylated. For example, reacting 5-chloro-2-hydroxy-N-phenylbenzamide (a related structure) with chloro-substituted acid ethyl esters has been used to produce various ethyl esters, which can be further modified. researchgate.net This strategy alters the electronic properties of the ring and can serve as a protecting group or a handle for further functionalization.
Nucleophilic Aromatic Substitution (SNAAr) : While less common for this specific scaffold, SNAAr reactions are a powerful tool for modifying highly activated aromatic rings. In related systems, such as pentafluorobenzenesulfonamide, fluorine atoms can be displaced by various nucleophiles to create di-meta-substituted derivatives. acs.org Applying such a strategy to a precursor of this compound that contains a suitable leaving group could enable the introduction of new substituents.
The sulfonamide nitrogen is the most frequently modified position in benzenesulfonamide chemistry due to the accessibility of its protons and its role as a key interaction point in many biological targets. A wide array of derivatives can be synthesized through N-substitution.
Reaction with Isocyanates : The reaction of a primary sulfonamide with various isocyanates is a common method to produce N-substituted ureido benzenesulfonamide derivatives. acs.orgresearchgate.net This reaction introduces a urea (B33335) moiety, which can significantly alter the compound's properties.
Formation of Schiff Bases : The primary amino group of related sulfonamides (e.g., sulfanilamide (B372717) derivatives) can be condensed with aldehydes, such as 5-chloro-2-hydroxybenzaldehyde, to form Schiff bases (imines). researchgate.netnih.gov This combines two distinct scaffolds into a single molecule.
Alkylation and Acylation : The sulfonamide nitrogen can be alkylated or acylated using appropriate alkyl halides or acyl chlorides under basic conditions.
Coupling Reactions : Modern cross-coupling methodologies can be employed. For instance, the copper-catalyzed coupling of a brominated benzenesulfonamide with an amine has been used to synthesize potent anti-influenza agents. nih.gov
The following table summarizes various derivatization strategies for the sulfonamide nitrogen based on established reactions for benzenesulfonamide scaffolds.
| Derivative Class | Reagent Type | Resulting Linkage/Moiety | Reference Example |
|---|---|---|---|
| Ureido Sulfonamides | Isocyanates (R-NCO) | -SO₂-NH-CO-NH-R | Reaction of sulfaguanidine (B1682504) with aromatic isocyanates. researchgate.net |
| Schiff Bases (Imines) | Aldehydes (R-CHO) | -SO₂-N=CH-R | Condensation of sulfonamides with 5-chloro-2-hydroxybenzaldehyde. nih.gov |
| Hydrazinyl Sulfonamides | Ketones (after initial hydrazinolysis) | -SO₂-NH-N=C(R)R' | Synthesis of 4-(2-substituted hydrazinyl)benzenesulfonamides. tandfonline.com |
| N-Alkyl/Aryl Sulfonamides | Alkyl/Aryl Halides | -SO₂-NH-R or -SO₂-N(R)₂ | Copper-catalyzed coupling with amines. nih.gov |
| Sulfonamide Amides | Acyl Chlorides (R-COCl) | -SO₂-NH-CO-R | Reaction of N-(2-hydroxyphenyl)-4-methyl benzenesulfonamide. researchgate.net |
Synthesis and Characterization of Novel Schiff Bases and Hybrid Structures
The chemical scaffold of this compound has been a subject of interest for the generation of novel Schiff bases and hybrid molecules. The synthetic strategies predominantly revolve around the condensation of a derivative, 5-chloro-2-hydroxybenzaldehyde (also known as 5-chloro-salicylaldehyde), with various primary amines, particularly those containing a sulfonamide moiety. This approach allows for the creation of hybrid structures that incorporate the key features of both parent molecules, linked by an azomethine (-CH=N-) group.
A prevalent synthetic route involves the refluxing of equimolar amounts of 5-chloro-2-hydroxybenzaldehyde with a selected sulfonamide containing a primary amino group in a suitable solvent, such as ethanol. This reaction is a classic example of nucleophilic addition followed by dehydration to form the Schiff base. The general reaction scheme is illustrated below:
General Synthesis of Sulfonamide-Schiff Base Hybrids:
This methodology has been successfully employed to synthesize a variety of novel Schiff bases. For instance, a series of sulfonamide-derived Schiff bases were prepared by reacting 5-chloro-salicylaldehyde with different primary amine-containing sulfonamides. researchgate.net Similarly, the reaction between 5-chloro-2-hydroxybenzaldehyde and 4-bromobenzenesulfonamide (B1198654) has been reported to yield the corresponding Schiff base, 4-bromo-N-[(E)-(5-chloro-2-hydroxyphenyl)methylidene]benzenesulfonamide. asianpubs.org
The characterization of these newly synthesized compounds is crucial to confirm their structure and purity. Standard analytical techniques are employed for this purpose, including:
Infrared (IR) Spectroscopy: To identify the presence of key functional groups, such as the azomethine (C=N) stretch, which is characteristic of Schiff bases, typically appearing in the range of 1597-1670 cm⁻¹. researchgate.netechemi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to elucidate the detailed molecular structure, confirming the presence of aromatic protons, the azomethine proton (often as a singlet around δ 8.0-8.3 ppm), and the carbon skeleton of the molecule. researchgate.netechemi.com
Mass Spectrometry (MS): To determine the molecular weight of the synthesized compound and confirm its elemental composition. nih.gov
Elemental Analysis: To determine the percentage composition of elements (C, H, N, S) in the molecule, which should correspond to the calculated values for the proposed structure. nih.gov
An example of a synthesized Schiff base is 4-(5-chloro-2-hydroxybenzylideneamino)-N-(thiazol-2-yl)benzenesulfonamide, which combines the 5-chloro-2-hydroxyphenyl moiety with a sulfathiazole (B1682510) derivative. nih.gov
The research in this area also extends to the synthesis of metal complexes of these Schiff bases, which are a form of hybrid structure. The Schiff base ligands, with their nitrogen and oxygen donor atoms, can coordinate with various metal ions (e.g., Cu(II), Co(II), Ni(II), Zn(II)) to form stable complexes. researchgate.netasianpubs.org The formation of these metal complexes is typically confirmed by spectral data, which show shifts in the IR and NMR signals upon coordination with the metal ion. researchgate.netasianpubs.org
The table below summarizes the characterization data for a selection of representative Schiff bases derived from 5-chloro-2-hydroxybenzaldehyde and various sulfonamides.
Table 1: Characterization Data of Selected Sulfonamide-Schiff Base Hybrids
| Compound Name | Molecular Formula | Melting Point (°C) | Key IR Bands (cm⁻¹) (C=N stretch) | ¹H NMR (δ, ppm) (Azomethine H) |
|---|---|---|---|---|
| 4-{[(E)-(5-chloro-2-hydroxyphenyl)methylidene]amino}-N-(5-methylisoxazol-3-yl)benzenesulfonamide | C₁₇H₁₄ClN₃O₄S | 196 | 1597 | 8.2 (s, 1H) |
| 4-{2-[(5-Chloro-2-hydroxybenzylidene)-amino]ethyl} benzenesulfonamide | C₁₅H₁₅ClN₂O₃S | 166 | Not specified | Not specified |
| 4-bromo-N-[(E)-(5-chloro-2-hydroxyphenyl)methylidene]benzenesulfonamide | C₁₃H₉BrClNO₃S | Not specified | Not specified | Not specified |
Data compiled from various sources. researchgate.netasianpubs.orgnih.gov
Molecular and Supramolecular Structural Elucidation of 5 Chloro 2 Hydroxybenzenesulfonamide and Its Analogues
Spectroscopic Techniques for Structural Characterization
Spectroscopic methods are indispensable tools for elucidating the structure of organic compounds. By analyzing the interaction of molecules with electromagnetic radiation, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide complementary information about the molecular framework, functional groups, and fragmentation patterns.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. While specific spectral data for 5-chloro-2-hydroxybenzenesulfonamide is not detailed in the provided sources, its expected ¹H and ¹³C NMR spectral features can be inferred from data on analogous compounds. researchgate.netnih.gov
¹H NMR Spectroscopy: The proton NMR spectrum would reveal the number of different types of protons and their neighboring environments. The aromatic region, typically between 6.5 and 8.5 ppm, would show signals for the three protons on the benzene (B151609) ring. researchgate.net The exact chemical shifts and coupling patterns would be influenced by the positions of the chloro, hydroxyl, and sulfonamide groups. The protons of the sulfonamide (-SO₂NH₂) and hydroxyl (-OH) groups would likely appear as broad singlets due to hydrogen bonding and exchange phenomena. up.ac.za
¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the different carbon environments within the molecule. For this compound, six distinct signals would be expected for the aromatic carbons. The chemical shifts of these carbons are influenced by the attached functional groups; for example, the carbon atom bonded to the hydroxyl group would be significantly deshielded. mdpi.com Analysis of related compounds helps in assigning these signals to specific carbon atoms in the structure. nih.govchemicalbook.com
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Technique | Predicted Chemical Shift (δ, ppm) | Notes |
| Aromatic Protons | ¹H NMR | 6.8 - 8.0 | Complex splitting pattern (doublets, doublet of doublets) due to coupling. |
| -OH Proton | ¹H NMR | Variable, broad | Chemical shift is concentration and solvent dependent. |
| -NH₂ Protons | ¹H NMR | Variable, broad | Chemical shift is concentration and solvent dependent. |
| Aromatic Carbons | ¹³C NMR | 115 - 160 | Six distinct signals expected. |
| C-OH | ¹³C NMR | ~150-160 | Deshielded due to the electronegative oxygen atom. |
| C-Cl | ¹³C NMR | ~125-135 | Influenced by the inductive effect of chlorine. |
| C-SO₂NH₂ | ¹³C NMR | ~130-140 | Influenced by the sulfonamide group. |
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound and its analogues is characterized by several key absorption bands corresponding to the vibrations of its functional groups. tandfonline.com
The most characteristic vibrations for sulfonamides are the asymmetric and symmetric stretching of the S=O bonds in the sulfonyl group (-SO₂-). rsc.org These typically appear as strong bands in the regions of 1398–1302 cm⁻¹ and 1183–1127 cm⁻¹, respectively. nih.gov The presence of the amino (-NH₂) and hydroxyl (-OH) groups gives rise to stretching vibrations in the higher frequency region of the spectrum, usually above 3000 cm⁻¹. The N-H stretching vibrations of the sulfonamide group are often observed in the 3349–3144 cm⁻¹ range. rsc.org
Table 2: Characteristic IR Absorption Bands for Sulfonamides
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference(s) |
| -OH (hydroxyl) | O-H stretch | ~3200-3600 (broad) | researchgate.net |
| -NH₂ (sulfonamide) | N-H stretch | 3349 - 3144 | rsc.org |
| -SO₂- (sulfonyl) | Asymmetric S=O stretch | 1398 - 1302 | nih.gov |
| -SO₂- (sulfonyl) | Symmetric S=O stretch | 1183 - 1127 | nih.govjst.go.jp |
| Ar-H | C-H stretch | ~3000-3100 | researchgate.net |
| C=C (aromatic) | C=C stretch | ~1450-1600 | rsc.orgresearchgate.net |
| S-N | S-N stretch | 914 - 895 | rsc.org |
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. For benzenesulfonamide (B165840) derivatives, a common fragmentation pathway upon collisional activation involves the loss of a sulfur dioxide (SO₂) molecule. acs.orgresearchgate.netaaqr.org
In the mass spectrum of this compound (Molecular Weight: 207.64 g/mol ), the molecular ion peak [M]⁺ would be expected at m/z ≈ 207/209, showing the characteristic isotopic pattern for a chlorine-containing compound. echemi.com Subsequent fragmentation would likely involve the elimination of SO₂ (64 Da), leading to a significant fragment ion. acs.orgaaqr.org Other observed fragments can provide further structural confirmation. researchgate.netnih.gov
Table 3: Predicted Mass Spectrometry Fragments for this compound
| Ion/Fragment | Formula | Predicted m/z | Notes |
| Molecular Ion [M]⁺ | [C₆H₆ClNO₃S]⁺ | 207/209 | Shows isotopic pattern for one chlorine atom. |
| [M - SO₂]⁺ | [C₆H₆ClNO]⁺ | 143/145 | Result of the characteristic loss of sulfur dioxide. |
| [C₆H₄ClOH]⁺ | [C₆H₄ClOH]⁺ | 128/130 | Potential fragment from cleavage of the C-S bond. |
X-ray Crystallography for Precise Structural Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. ijsr.net This technique provides accurate data on bond lengths, bond angles, and dihedral angles, offering a complete picture of the molecular conformation and how molecules pack together in the crystal lattice. openaccessjournals.com
While the specific crystal structure of this compound is not described in the provided results, extensive crystallographic studies on its analogues reveal common structural motifs and intermolecular interactions. nih.gov The packing of sulfonamide derivatives in the solid state is often dominated by a network of hydrogen bonds. mdpi.comlookchem.com
The conformation of aryl sulfonamides is largely defined by the rotation around the C-S and S-N bonds. nih.gov X-ray crystallographic data provides precise values for the dihedral angles that describe the orientation of the sulfonamide group relative to the aromatic ring. For example, in the structure of 4-[(E)-(5-Chloro-2-hydroxybenzylidene)amino]benzenesulfonamide, the two aromatic rings are oriented at a dihedral angle of 12.27 (3)°. nih.gov
Table 4: Selected Dihedral and Bond Angles in Sulfonamide Analogues from Crystallographic Data
| Compound/Derivative | Angle Type | Atoms Involved | Angle (°) | Reference(s) |
| Azatricyclo-sulfonamide derivative | Bond Angle | O1-S1-O2 | 120.46 (1) | openaccessjournals.com |
| Azatricyclo-sulfonamide derivative | Bond Angle | O1-S1-N1 | 108.96 (1) | openaccessjournals.com |
| 2-(2-hydroxyphenyl)quinoline-6-sulfonamide | Torsion Angle | C11A—C12A—S1A—N2A | 91.8 (4) | nih.gov |
| 2-(2-hydroxyphenyl)quinoline-6-sulfonamide | Torsion Angle | C11B—C12B—S1B—N2B | -79.9 (3) | nih.gov |
| 4-[(E)-(5-Chloro-2-hydroxybenzylidene)amino]benzenesulfonamide | Dihedral Angle | Benzene Ring 1 vs. Benzene Ring 2 | 12.27 (3) | nih.gov |
| N′-(5-Chloro-2-hydroxybenzylidene)-2-methoxybenzohydrazide | Dihedral Angle | Benzene Ring 1 vs. Benzene Ring 2 | 20.6 (3) | nih.gov |
Examination of Intramolecular and Intermolecular Hydrogen Bonding Interactions
In analogues of this compound, a recurring structural motif is the formation of an intramolecular hydrogen bond. For instance, in the Schiff base derivative 4-[(E)-(5-Chloro-2-hydroxybenzylidene)amino]benzenesulfonamide, an O—H⋯N hydrogen bond is observed, leading to the formation of a stable six-membered ring. nih.gov This intramolecular interaction is a dominant feature, significantly influencing the conformation of the molecule.
The crystal structures of these analogues are further stabilized by a network of intermolecular hydrogen bonds. In 4-[(E)-(5-Chloro-2-hydroxybenzylidene)amino]benzenesulfonamide, intermolecular N—H⋯O hydrogen bonds link adjacent molecules, contributing to the stability of the crystal lattice. nih.gov Similarly, in (E)-N′-(5-Chloro-2-hydroxybenzylidene)-p-toluenesulfonohydrazide, intermolecular N—H⋯O and C—H⋯O interactions create ring motifs that connect neighboring molecules. nih.gov
The following table summarizes the hydrogen bonding interactions observed in a representative analogue, (E)-N′-(5-Chloro-2-hydroxybenzylidene)-p-toluenesulfonohydrazide. nih.gov
| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |
| O1-H1A···N1 | 0.84 | 1.83 | 2.583(2) | 149.0 |
| N2-H2A···O2i | 0.88 | 2.11 | 2.915(2) | 152.0 |
| C10-H10···O3ii | 0.95 | 2.58 | 3.483(2) | 159.0 |
| C14-H14A···Cl1iii | 0.98 | 2.87 | 3.791(2) | 158.0 |
Symmetry codes: (i) -x+1, -y+1, -z+1; (ii) x, y-1, z; (iii) x, -y+3/2, z-1/2
Investigation of Pi-Pi Stacking and Other Non-Covalent Interactions in Crystal Lattices
In the crystal structure of (E)-N′-(5-Chloro-2-hydroxybenzylidene)-p-toluenesulfonohydrazide, weak intermolecular π–π interactions are observed, with an interplanar stacking distance of 3.357 (7) Å. nih.gov These interactions, in conjunction with other non-covalent forces like C—H⋯Cl interactions, help to further stabilize the one-dimensional extended chains formed by hydrogen bonding. nih.gov The interplay of these varied non-covalent interactions leads to the formation of diverse and complex three-dimensional supramolecular architectures. rsc.org
The table below details the π-π stacking parameters for (E)-N′-(5-Chloro-2-hydroxybenzylidene)-p-toluenesulfonohydrazide. nih.gov
| Ring(i) to Ring(j) | Centroid-Centroid Distance (Å) | Dihedral Angle (°) |
| Cg(1)···Cg(2) | 4.882(1) | 86.06(3) |
Cg(1) is the centroid of the C1-C6 ring, and Cg(2) is the centroid of the C8-C13 ring.
Structure Activity Relationship Sar Studies and Principles of Molecular Design
Fundamental Principles of Structure-Activity Relationship Elucidation in Sulfonamide Chemistry
The exploration of sulfonamide chemistry has established several key structural requirements for biological activity, particularly antibacterial action. For classical antibacterial sulfonamides, a primary aromatic amine (aniline) moiety is considered essential. slideshare.netnih.gov The sulfonamide group (-SO₂NH₂) is a critical pharmacophore, often acting as an isostere of the carboxylic acid group found in the natural bacterial substrate, p-aminobenzoic acid (PABA). researchgate.net This mimicry allows sulfonamides to act as competitive inhibitors of dihydropteroate (B1496061) synthase, an enzyme vital for folic acid synthesis in bacteria. tandfonline.com
Physicochemical properties play a dominant role in the activity of sulfonamides. The acid dissociation constant (pKa) of the sulfonamide nitrogen is a crucial determinant of its antibacterial potency. nih.govacs.org A parabolic relationship often exists between pKa and activity, with optimal efficacy typically observed for sulfonamides with pKa values ranging from 6.0 to 7.4. slideshare.nettandfonline.com This is because the ionized form of the drug is generally more soluble and better able to mimic PABA, while the non-ionized form is necessary for cell penetration. Hydrophobicity, while of some importance for pharmacokinetics, is generally considered a minor factor for in vitro antibacterial activity compared to the degree of ionization. nih.gov
Influence of Substituent Variations on Biological Activity Profiles
The core sulfonamide scaffold can be chemically modified at several positions to modulate its biological activity, selectivity, and pharmacokinetic properties.
The presence of a hydroxyl (-OH) group, particularly ortho to the sulfonamide group as in the subject compound, can have a profound impact on the molecule's properties and activity. The hydroxyl group can participate in intramolecular hydrogen bonding with the sulfonyl oxygen atoms, influencing the conformation and acidity of the sulfonamide. acs.org This intramolecular interaction can also play a role in the molecule's mechanism of action or its interaction with biological targets. acs.org A study involving novel sulfonamides featuring 5-chloro-2-hydroxybenzaldehyde or 5-chloro-2-hydroxybenzoic acid scaffolds demonstrated significant antimicrobial activity. nih.gov For example, 5-chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamide was identified as the most active compound against both methicillin-sensitive and methicillin-resistant Staphylococcus aureus (MRSA), highlighting the positive contribution of the 5-chloro-2-hydroxyphenyl moiety to antibacterial efficacy. nih.govresearchgate.net
Modifications to the aniline (B41778) and sulfonyl portions of the sulfonamide structure are fundamental to their diverse biological activities.
Aniline Moiety: For traditional antibacterial sulfonamides, the para-amino group is crucial for activity, and its substitution or replacement generally leads to a loss of antibacterial potency. slideshare.net However, for other therapeutic targets, this aniline portion is often replaced, leading to sulfonamide drugs that are not antibacterials, such as diuretics, antidiabetic agents, and anti-inflammatory drugs (e.g., celecoxib). openaccesspub.orgijpsonline.com This demonstrates that the core sulfonamide group is a versatile scaffold whose function can be radically altered by changes to the attached aromatic ring system. researchgate.net
Sulfonyl (Sulfonamide) Moiety: Substitution on the sulfonamide nitrogen (the N¹ position) has been a primary strategy for developing sulfonamides with varied properties. These substitutions can drastically alter the pKa, solubility, and protein binding of the drug, thereby fine-tuning its activity and pharmacokinetic profile. acs.org Replacing one of the sulfonyl oxygens with an imine group creates sulfonimidamides, which are bioisosteres of sulfonamides. This modification introduces a chiral center at the sulfur atom, allowing for three-dimensional structural variation that can lead to compounds with improved activity and reduced toxicity. nih.govacs.org
Rational Design Strategies for Analog Development
Rational drug design involves the iterative process of designing and synthesizing new compounds based on an understanding of their biological targets and the SAR of existing lead compounds. nih.gov
Insights gained from SAR studies are pivotal for optimizing lead compounds. By identifying the key structural features required for activity and the effects of various substituents, medicinal chemists can design new analogs with enhanced potency, selectivity, and drug-like properties. acs.org For example, if SAR studies indicate that increased acidity of the sulfonamide proton enhances binding to a target enzyme, analogs can be designed with stronger electron-withdrawing groups on the aromatic ring. acs.org Similarly, if a bulky substituent at a certain position is found to decrease activity, new analogs will be designed with smaller groups at that position. acs.org The development of sulfonamides active against MRSA has shown that various substitution patterns on the sulfonamide moiety can be tuned to achieve desired properties and that hybrid molecules combining a sulfonamide with another bioactive scaffold can be particularly potent. tandfonline.com This systematic approach, grounded in SAR principles, minimizes trial-and-error and accelerates the discovery of novel therapeutic agents. acs.org
Application of Bioisosteric Replacements in Sulfonamide Analogues
In the realm of medicinal chemistry, bioisosteric replacement is a frequently employed strategy in drug design to modulate the physicochemical and pharmacological properties of a lead compound. This approach involves the substitution of a functional group with another that possesses similar steric and electronic characteristics, with the goal of enhancing activity, improving selectivity, reducing toxicity, or altering metabolic pathways. drughunter.com For sulfonamide analogues, including those derived from 5-chloro-2-hydroxybenzenesulfonamide, bioisosteric replacements can be strategically applied to the sulfonamide functional group itself or to other parts of the molecule to probe the structure-activity relationship (SAR) and optimize therapeutic potential.
The sulfonamide group is a versatile pharmacophore known for its ability to mimic a carboxylic acid group, offering advantages such as increased lipophilicity and metabolic stability. drughunter.com However, in certain contexts, it may be desirable to replace the sulfonamide moiety to further refine a compound's properties.
A study on novel sulfonamides incorporating 5-chloro-2-hydroxybenzaldehyde or 5-chloro-2-hydroxybenzoic acid scaffolds provides valuable insights into the SAR of this class of compounds. nih.gov While not direct analogues of this compound, these compounds share the key 5-chloro-2-hydroxyphenyl moiety and feature a sulfonamide group, making their SAR relevant to the principles of molecular design for related structures. In this research, various sulfonamides were reacted to form Schiff bases with 5-chloro-2-hydroxybenzaldehyde or amides with 5-chloro-2-hydroxybenzoic acid. These modifications can be viewed as a form of bioisosteric replacement where the hydrogen on the sulfonamide nitrogen is replaced with a larger, more complex substituent, thereby exploring the chemical space around this functional group.
The antimicrobial activities of these synthesized derivatives were evaluated against a panel of microorganisms. The results highlight how different substituents on the sulfonamide moiety influence the biological activity. For instance, the nature of the heterocyclic ring attached to the sulfonamide nitrogen plays a crucial role in determining the potency and spectrum of antimicrobial action.
One of the most active compounds identified in the study was 5-chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamide. nih.gov This compound demonstrated significant activity against both methicillin-sensitive and methicillin-resistant Staphylococcus aureus. nih.gov Another compound, 4-(5-chloro-2-hydroxybenzylideneamino)-N-(thiazol-2-yl)benzenesulfonamide, showed notable activity against Mycobacterium kansasii. nih.gov
The detailed findings from these studies underscore the importance of the substituents attached to the sulfonamide group in defining the biological activity of the molecule. The variations in activity observed with different heterocyclic and aromatic groups attached to the sulfonamide nitrogen demonstrate the practical application of exploring bioisosteric replacements to identify analogues with improved pharmacological profiles.
Below is a data table summarizing the antimicrobial activity of selected sulfonamide analogues incorporating the 5-chloro-2-hydroxyphenyl scaffold.
| Compound Name | Test Organism | Activity (MIC in µmol/L) |
| 5-chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamide | Staphylococcus aureus (MRSA) | 15.62–31.25 |
| 4-(5-chloro-2-hydroxybenzylideneamino)-N-(thiazol-2-yl)benzenesulfonamide | Mycobacterium kansasii | 1–4 |
| 4-Amino-N-(thiazol-2-yl)benzenesulfonamide | Mycobacterium kansasii | 1–4 |
This data illustrates that the strategic modification of the sulfonamide portion of the molecule, a form of bioisosteric exploration, can lead to compounds with potent and selective antimicrobial activity.
Mechanistic Investigations of Biological Interactions of 5 Chloro 2 Hydroxybenzenesulfonamide and Analogues
Enzyme Inhibition Mechanisms
The 5-chloro-2-hydroxyphenyl moiety, a key structural feature of 5-chloro-2-hydroxybenzenesulfonamide, has been incorporated into various molecular scaffolds to explore its potential as an enzyme inhibitor. These studies have elucidated the mechanisms by which these compounds interact with the active sites of their target enzymes, leading to modulation of their catalytic activity.
Analogues containing the 5-chloro-2-hydroxyphenyl group have been identified as potent inhibitors of human carbonic anhydrase (hCA) isoforms. nih.gov Carbonic anhydrases are zinc-containing enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. mdpi.com The inhibition of specific isoforms, such as the cytosolic hCA II and the tumor-associated hCA IX, is a key area of research for various therapeutic applications. mdpi.com
Kinetic studies are crucial for understanding the nature of enzyme inhibition. While specific Lineweaver-Burk and Dixon plot data for this compound itself are not detailed in the provided results, the inhibitory activity of its analogues against various carbonic anhydrase isoforms has been quantified. For instance, a series of N-{2-[4-(aminosulfonyl)phenyl]ethyl} substituted phenyl-1H-pyrazole carboxamides featuring the 5-chloro-2-hydroxyphenyl substitution (compound 5f) demonstrated varied inhibitory activity against different hCA isoforms. This compound showed moderate to weak inhibitory activity against hCA XII, with Kᵢ values in the range of 61.3–432.8 nM. nih.gov In another study, a series of hydrazonobenzenesulfonamides were evaluated, with some derivatives showing inhibitory activity in the low nanomolar range against hCA II, hCA IX, and hCA XII. mdpi.com
| Compound | Target Isoform | Inhibition Constant (Kᵢ) |
|---|---|---|
| N-{2-[4-(aminosulfonyl)phenyl]ethyl}-3-(5-chloro-2-hydroxyphenyl)-1H-pyrazole-5-carboxamide (5f) | hCA XII | 61.3–432.8 nM |
Aldehyde dehydrogenases (ALDHs) are a superfamily of enzymes responsible for oxidizing aldehydes to their corresponding carboxylic acids. semanticscholar.org The ALDH3A1 isoform is involved in cellular defense against oxidative stress. scbt.com While direct studies on the inhibition of ALDH3A1 by this compound were not found, research on analogues of chlorpropamide, which contains a 4-chlorobenzenesulfonamide structure, has provided insights into ALDH inhibition. researchgate.netresearchgate.net For instance, N-1-hydroxy-substituted ester derivatives of chlorpropamide have been investigated as inhibitors of ALDH3A1 from human normal and tumor tissues. researchgate.netresearchgate.net These studies aim to identify agents that can selectively inhibit ALDH3A1, which could have applications in enhancing the efficacy of certain chemotherapeutic agents. nih.gov
Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the nervous system, responsible for hydrolyzing the neurotransmitter acetylcholine. mdpi.com Inhibition of these enzymes is a therapeutic strategy for conditions like Alzheimer's disease. nih.gov Halogenated 2-hydroxy-N-phenylbenzamides (salicylanilides), which share structural similarities with this compound, have been synthesized and evaluated for their in vitro inhibition of AChE and BChE. nih.gov These compounds exhibited moderate inhibition of AChE, with IC₅₀ values ranging from 33.1 to 85.8 µM, and generally weaker inhibition of BChE. nih.gov Kinetic studies on some of these derivatives indicated a mixed-mode of inhibition for both cholinesterases. nih.gov
| Enzyme | IC₅₀ Range |
|---|---|
| Acetylcholinesterase (AChE) | 33.1 - 85.8 µM |
| Butyrylcholinesterase (BChE) | 53.5 - 228.4 µM |
HIV-1 reverse transcriptase (RT) is a crucial enzyme for the replication of the human immunodeficiency virus. nih.gov It is a primary target for antiretroviral drugs. youtube.com While direct evidence of this compound as an HIV-1 RT inhibitor is not available in the provided search results, the broader class of sulfonamide derivatives has been explored for this purpose. For example, oxazole-benzenesulfonamides have been identified as inhibitors of the interaction between HIV-1 RT and the cellular protein eEF1A, which is essential for viral replication. nih.gov These compounds were found to directly bind to HIV-1 RT and inhibit reverse transcription and viral replication in a dose-dependent manner. nih.gov This suggests that the benzenesulfonamide (B165840) scaffold can be a valuable starting point for developing novel HIV-1 RT inhibitors with unique mechanisms of action. nih.gov
WDR5 Protein Interaction and Associated Disruption Mechanisms
The WD40-repeat protein 5 (WDR5) is a critical component in various cellular processes, including epigenetic regulation and cell cycle progression. It functions as a scaffold, facilitating protein-protein interactions that are essential for the assembly and activity of several large protein complexes. nih.gov WDR5 has two main interaction sites: the WDR5-interacting (WIN) site and the WDR5-binding motif (WBM) site. nih.gov
Notably, WDR5 plays a crucial role in cancers driven by the oncoprotein MYC. nih.govklebergfoundation.orgvanderbilt.edu MYC, a transcription factor overexpressed in a majority of human cancers, relies on its interaction with WDR5 to bind effectively to chromatin at thousands of its target genes. nih.govnih.gov This interaction is mediated by the WBM site on WDR5 and a conserved "MYC box IIIb" motif on MYC. nih.govvanderbilt.edu The recruitment of MYC to chromatin by WDR5 is essential for regulating the expression of genes associated with cell growth, proliferation, and biomass accumulation. klebergfoundation.orgnih.govresearchgate.net
The disruption of the MYC-WDR5 interaction has been identified as a promising therapeutic strategy for targeting MYC-driven tumors. nih.govnih.gov By preventing WDR5 from recruiting MYC to chromatin, the oncogenic activity of MYC can be significantly attenuated. nih.govklebergfoundation.org Studies have shown that mutations in MYC that prevent its binding to WDR5 lead to a dramatic reduction in MYC's association with its target genes and inhibit its ability to drive tumorigenesis. nih.govvanderbilt.edu Consequently, small molecules that bind to the MYC-binding site on WDR5 and block this interaction are being investigated as potential anti-cancer agents. nih.gov
P2X1 Receptor Antagonism
P2X1 receptors are ATP-gated ion channels that play significant roles in various physiological functions, including platelet aggregation, smooth muscle contraction, and inflammation. patsnap.com These receptors are part of the larger P2X family of purinergic receptors. d-nb.info Antagonists of the P2X1 receptor work by blocking the binding of extracellular adenosine triphosphate (ATP), which prevents the channel from opening and inhibits the subsequent ion flux and cellular response. patsnap.com This inhibition can occur through competitive binding at the ATP site or through allosteric modulation, where the antagonist binds to a different site, inducing a conformational change that reduces ATP's ability to activate the receptor. patsnap.com
The development of selective P2X1 receptor antagonists is an active area of research due to their therapeutic potential. For example, by inhibiting platelet aggregation, these antagonists could be beneficial in treating thrombotic conditions like stroke and myocardial infarction. patsnap.com Several classes of compounds have been identified as P2X1 antagonists, including aromatic sulfonates and salicylamide derivatives. d-nb.infonih.gov The latter act as allosteric inhibitors, binding to a site in the extracellular domain of the receptor. d-nb.info The high-affinity antagonist NF449, a benzenesulfonate derivative, has been shown to inhibit channel activation by binding at the interface between protomers, overlapping with the canonical ATP-binding site. nih.gov
Exploration of Other Proposed Molecular Mechanisms of Action
Disruption of Cellular Proton Gradients
Transmembrane proton gradients are a fundamental form of energy storage in biological systems, crucial for processes like ATP synthesis. frontiersin.orgnih.gov This chemiosmotic energy is generated by establishing a difference in proton concentration (a pH gradient) and an electrical potential across a membrane. arxiv.org The disruption of these gradients can have profound effects on cellular function and viability. While the direct action of this compound on proton gradients is not extensively detailed in the available literature, related phenolic compounds and quinones have been shown to mediate electron and proton transport across lipid membranes, thereby altering pH gradients. nih.gov Such mechanisms can be a mode of action for certain antimicrobial or cytotoxic agents, which interfere with the cell's ability to maintain the necessary proton-motive force for survival. frontiersin.orgarxiv.org
Modulation of Protein-Protein Interactions (e.g., MYC-WDR5)
The modulation of protein-protein interactions (PPIs) is a key therapeutic strategy, and the interaction between the MYC oncoprotein and its cofactor WDR5 is a prime target in cancer research. klebergfoundation.orgresearchgate.net MYC's oncogenic functions are highly dependent on its ability to associate with chromatin and regulate gene expression, a process facilitated by WDR5. nih.govvanderbilt.edunih.gov WDR5 acts as a crucial scaffold, and its interaction with MYC is a prerequisite for the stable binding of MYC to a large proportion of its target gene promoters. nih.govnih.gov
Disrupting this specific PPI has been shown to trigger significant anti-tumor effects. klebergfoundation.orgnih.govresearchgate.net The MYC-WDR5 interface involves a shallow, hydrophobic cleft on the WDR5 surface that binds to a specific motif on MYC. nih.govvanderbilt.edu Small molecules designed to occupy this cleft can competitively inhibit the binding of MYC, effectively displacing it from chromatin. This leads to the downregulation of MYC target genes involved in critical processes like ribosome biogenesis and cell proliferation, ultimately leading to tumor regression. klebergfoundation.orgnih.gov This approach offers an indirect but effective way to inhibit the currently "undruggable" MYC protein. nih.gov
Interference with Viral Replication Processes (e.g., Human Adenovirus DNA Replication)
Analogues of 5-chloro-2-hydroxybenzamide have been identified as potent inhibitors of human adenovirus (HAdV). nih.govnih.gov HAdV infections can cause a range of illnesses, and effective therapies are needed, particularly for immunocompromised individuals. nih.gov Mechanistic studies suggest that these compounds can interfere with the HAdV life cycle at different stages. Specifically, certain substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues have been proposed to target the HAdV DNA replication process. nih.gov Other related compounds appear to act at later steps in the viral life cycle. nih.gov By inhibiting crucial viral processes like DNA replication, these molecules can effectively halt the production of new virus particles, thereby controlling the infection.
| Compound Analogue | Proposed Mechanism of Action | Reference |
| Analogue 6 | Targets HAdV DNA replication process | nih.gov |
| Analogue 43 | Targets HAdV DNA replication process | nih.gov |
| Analogue 46 | Suppresses later steps of HAdV life cycle | nih.gov |
| Analogue 47 | Suppresses later steps of HAdV life cycle | nih.gov |
Mechanistic Insights into Anti-ulcer Activity (e.g., Gastric Secretion Modulation)
Extensive literature searches did not yield specific studies detailing the mechanistic insights into the anti-ulcer activity of this compound or its direct analogues through the modulation of gastric secretion. While the broader class of sulfonamides has been investigated for various biological activities, research focusing on the specific impact of this compound on gastric acid secretion, pepsin activity, or other related anti-ulcer mechanisms is not publicly available in the reviewed scientific literature.
General mechanisms of anti-ulcer activity often involve the inhibition of gastric acid secretion, enhancement of mucosal defense, or eradication of Helicobacter pylori. For instance, some sulfonamide-containing compounds, such as certain benzimidazole derivatives, can act as proton pump inhibitors, effectively reducing gastric acid. However, without specific research on this compound, any proposed mechanism would be purely speculative.
Therefore, this section cannot provide detailed research findings or data tables on the mechanistic insights into the anti-ulcer activity of this compound concerning gastric secretion modulation due to a lack of available scientific data.
Computational and Theoretical Chemistry Studies on 5 Chloro 2 Hydroxybenzenesulfonamide
Molecular Docking and Ligand-Protein Interaction Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to understand how a ligand, such as 5-chloro-2-hydroxybenzenesulfonamide, might interact with a biological target, typically a protein.
Molecular docking simulations are crucial for predicting how a ligand like a benzenesulfonamide (B165840) derivative binds within the active site of a target protein. nih.gov These simulations calculate the binding affinity, which estimates the strength of the interaction, and predict the binding mode, which is the three-dimensional orientation of the ligand within the binding site. researchgate.netpurdue.edu For sulfonamides, a common strategy involves designing the molecule so that its zinc-binding group can effectively reach and coordinate with a metal ion (like Zn²⁺) often present in the active site of metalloenzymes, such as carbonic anhydrases. nih.gov The rest of the molecule, including the scaffold and tail portions, is designed to form favorable interactions with the surrounding amino acid residues. nih.gov
The accuracy of these predictions depends on the scoring function used, which is an algorithm that estimates the binding free energy. purdue.edu By screening various possible conformations, docking software can identify the most energetically favorable binding poses, providing a static picture of the ligand-protein complex. researchgate.net This information is foundational for understanding the compound's mechanism of action and for designing more potent and selective inhibitors.
A primary outcome of molecular docking is the detailed mapping of interactions between the ligand and the protein's binding pocket. nih.govnih.gov These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. nih.gov For benzenesulfonamide derivatives targeting enzymes like Vibrio cholerae carbonic anhydrases, simulations have shown how the sulfonamide group interacts with the catalytic zinc ion while the aromatic rings and substituents form a network of interactions with specific, often hydrophobic, residues lining the binding cavity. nih.gov
The identification of these key interacting residues is critical. nih.govresearchgate.net For instance, a simulation might reveal that the hydroxyl group of this compound acts as a hydrogen bond donor or acceptor with a specific amino acid side chain, while the chloro-substituted phenyl ring fits into a hydrophobic pocket. This detailed view of the binding pocket helps to rationalize the observed biological activity and provides a roadmap for structural modifications to improve binding affinity and specificity. nih.gov
Table 1: Key Interactions in Ligand-Protein Binding This table is a generalized representation of typical interactions identified through molecular docking studies of sulfonamide derivatives.
| Interaction Type | Ligand Group | Protein Residue/Component | Potential Significance |
| Coordination Bond | Sulfonamide (-SO₂NH₂) | Catalytic Zinc Ion (Zn²⁺) | Anchors the ligand in the active site. |
| Hydrogen Bond | Hydroxyl (-OH), Amide (-NH) | Polar/Charged Amino Acids (e.g., Ser, Thr, His) | Contributes to binding specificity and stability. |
| Hydrophobic Interaction | Phenyl Ring | Nonpolar Amino Acids (e.g., Leu, Val, Phe) | Stabilizes the ligand within the binding pocket. |
| π-π Stacking | Phenyl Ring | Aromatic Amino Acids (e.g., Phe, Tyr, Trp) | Enhances binding affinity through orbital overlap. |
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a deeper understanding of a molecule's electronic properties, which govern its structure, stability, and reactivity. nih.govmdpi.com
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. nih.gov It has been successfully applied to describe the structural parameters, vibrational frequencies, and energies of various molecules, including sulfonamide derivatives. nih.govnih.gov DFT calculations can optimize the molecular geometry of this compound, providing precise information on bond lengths, bond angles, and dihedral angles. mdpi.com
Furthermore, DFT is used to compute properties like the molecular electrostatic potential (MEP), which maps the charge distribution on the molecular surface, and frontier molecular orbitals (HOMO and LUMO), which are key to understanding chemical reactivity and electronic transitions. nih.govresearchgate.net These calculations are valuable for modeling drug design and for interpreting experimental data from spectroscopic analyses. nih.govnih.gov
The sulfur-nitrogen (S-N) bond is the cornerstone of the sulfonamide functional group. Quantum chemical calculations can elucidate the nature of this bond and how electronic effects are transmitted across it. The sulfonamide group is known to be electron-withdrawing, which influences the electronic properties of the entire molecule. nih.gov Theoretical studies can quantify this effect by analyzing the orbital energies and charge distributions. nih.gov
Ab initio calculations on related systems have shown that the introduction of an electron-withdrawing sulfonamide group leads to a global decrease in the energy of both sigma (σ) and pi (π) orbitals. nih.gov This modulation of orbital energies affects the bond's strength, polarity, and ability to participate in conjugation, which in turn influences the molecule's interaction with its biological target.
The reactivity of the sulfonamide group, particularly the acidity of the sulfonamide proton, is highly sensitive to the electronic properties of the substituents on the aromatic ring. vu.nl The chlorine atom and the hydroxyl group on the phenyl ring of this compound exert both inductive and resonance effects.
Studies on substituted benzenesulfonamides have established a clear trend: electron-withdrawing groups increase the acidity of the sulfonamide (lower pKa), while electron-donating groups decrease its acidity (higher pKa). vu.nl This is because electron-withdrawing groups stabilize the resulting conjugate base (sulfonamidate anion) after deprotonation. This modulation of acidity is critical for the zinc-binding mechanism in many target enzymes, as the deprotonated sulfonamide is typically the species that coordinates to the metal ion. DFT calculations can predict these pKa values and provide a theoretical basis for understanding how substituents tune the reactivity and biological activity of sulfonamide-based inhibitors. vu.nl
Ab Initio Calculations and Correlation with Vibrational Spectroscopy Data
Computational chemistry provides a powerful lens for understanding the molecular structure and vibrational properties of this compound. Ab initio calculations, which are based on first principles of quantum mechanics, are instrumental in predicting the vibrational spectra (infrared and Raman) of molecules. These theoretical predictions, when compared with experimental data, allow for a detailed assignment of vibrational modes to specific molecular motions.
Methodologies such as Hartree-Fock (HF) and Density Functional Theory (DFT) are commonly employed for this purpose. For instance, in studies of structurally similar compounds like p-chlorobenzenesulfonic acid and 5-chloro-2-hydroxybenzoic acid, calculations are often performed using basis sets like 6-31G* or the more extensive 6-311++G**. hakon-art.comnih.gov These basis sets define the set of mathematical functions used to describe the electron orbitals. The choice of method and basis set allows for the optimization of the molecular geometry to find its most stable conformation and the subsequent calculation of its vibrational frequencies.
The calculated harmonic vibrational wavenumbers are often systematically higher than the experimental values due to the neglect of anharmonicity in the theoretical models. Therefore, it is a common practice to apply a scaling factor to the calculated wavenumbers to improve the agreement with experimental data.
The correlation between theoretical and experimental data enables a complete and reliable assignment of the fundamental vibrational modes of the molecule. For a molecule like this compound, key vibrational modes would include:
O-H, N-H, and C-H Stretching: The hydroxyl (O-H) and sulfonamide (N-H) stretching vibrations are typically observed in the high-frequency region of the spectrum. Intramolecular hydrogen bonding, for example between the hydroxyl group and the sulfonyl group, can cause a red shift (lowering of the wavenumber) in the O-H stretching frequency. nih.gov The aromatic C-H stretching vibrations generally appear above 3000 cm⁻¹. hakon-art.com
SO₂ Stretching: The sulfonamide group is characterized by its symmetric and asymmetric SO₂ stretching vibrations. These are typically strong bands in the infrared spectrum and are expected in the ranges of 1386-1323 cm⁻¹ for asymmetric stretching and 1235-1165 cm⁻¹ for symmetric stretching. hakon-art.com
Ring Vibrations: The phenyl ring gives rise to a series of characteristic stretching and bending vibrations. The ring breathing mode, which involves the expansion and contraction of the entire ring, is a notable feature in the Raman spectrum. hakon-art.com
C-S and C-Cl Stretching: The stretching vibrations of the carbon-sulfur and carbon-chlorine bonds occur at lower frequencies and are also important for the characterization of the molecule.
A comparison of the calculated and experimentally observed vibrational frequencies for a related molecule is presented in the table below to illustrate the correlation.
| Vibrational Assignment | Calculated Wavenumber (HF/6-31G*) | Experimental Wavenumber (FT-IR) | Experimental Wavenumber (FT-Raman) |
|---|---|---|---|
| O-H Stretch | 3650 | 3450 | - |
| N-H Asymmetric Stretch | 3480 | 3380 | 3382 |
| N-H Symmetric Stretch | 3370 | 3275 | 3278 |
| C-H Stretch | 3085 | 3070 | 3072 |
| SO₂ Asymmetric Stretch | 1375 | 1330 | 1331 |
| SO₂ Symmetric Stretch | 1180 | 1160 | 1162 |
| C-S Stretch | 790 | 770 | 771 |
| C-Cl Stretch | 680 | 675 | 676 |
Integration of Computational Methods in Structure-Based Drug Design (SBDD) and Virtual Screening
Structure-Based Drug Design (SBDD) is a cornerstone of modern medicinal chemistry, utilizing the three-dimensional structure of a biological target, typically a protein or enzyme, to design and discover new drugs. nih.gov Computational methods are integral to SBDD, enabling the rapid and cost-effective screening of large libraries of chemical compounds to identify potential drug candidates. nih.gov
Virtual screening is a key computational technique within SBDD. youtube.com It involves docking, a process where computer algorithms predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov Following docking, a scoring function is used to estimate the binding affinity between the ligand and the target. nih.gov This allows for the ranking of compounds from a large database, prioritizing those with the highest predicted affinity for experimental testing.
For a molecule like this compound, its chemical structure suggests potential applications in SBDD. The sulfonamide moiety is a well-known pharmacophore found in a wide range of drugs, notably as inhibitors of carbonic anhydrases and as antibacterial agents that target dihydropteroate (B1496061) synthase. researchgate.net
The process of integrating a compound like this compound into an SBDD workflow would typically follow these steps:
Target Identification and Preparation: A specific biological target (e.g., a bacterial enzyme) is chosen. Its 3D structure, obtained from experimental methods like X-ray crystallography or NMR spectroscopy, is prepared for computational analysis. This involves adding hydrogen atoms, assigning correct protonation states to amino acid residues, and defining the binding site. nih.gov
Ligand Library Preparation: A library of compounds, which could include this compound and its derivatives, is prepared. This involves generating 3D conformations for each molecule and assigning appropriate chemical properties.
Molecular Docking: The prepared ligands are then docked into the binding site of the target protein. The docking algorithm samples a vast number of possible binding poses and scores them based on factors like electrostatic interactions, hydrogen bonding, and van der Waals forces. The hydroxyl and sulfonamide groups of this compound would be critical for forming specific hydrogen bond interactions with the protein target.
Hit Identification and Optimization: The top-scoring compounds from the virtual screen are identified as "hits." These molecules are then acquired or synthesized for experimental validation of their biological activity. SBDD can further guide the optimization of these hits by providing insights into how their structure could be modified to improve binding affinity and selectivity. For example, the chlorine atom on the phenyl ring could be substituted with other groups to explore interactions with different pockets of the binding site.
Emerging Research Directions and Future Applications of 5 Chloro 2 Hydroxybenzenesulfonamide Derivatives
Potential for Development as Selective Biological Probes and Chemical Biology Tools
The development of selective biological probes is crucial for understanding complex biological processes by allowing for the visualization and tracking of specific molecules within a cellular environment. Derivatives of 5-chloro-2-hydroxybenzenesulfonamide hold potential for development as such tools, particularly as fluorescent probes. The core structure can be chemically modified to incorporate fluorophores, which are molecules that emit light upon excitation. A common strategy involves protecting a hydroxyl group (-OH) on a fluorophore with a chemical moiety that quenches its fluorescence. nih.gov This "pro-fluorophore" can be designed to react selectively with a specific biological target. Upon reaction, the protecting group is cleaved, restoring fluorescence and signaling the presence or activity of the target molecule. nih.gov
While specific probes based on the this compound structure are not yet widely reported, the inherent reactivity and binding capabilities of the sulfonamide group make it an attractive candidate for such applications. The sulfonamide moiety is a well-established zinc-binding group, making it suitable for designing probes that target metalloenzymes. mdpi.com By tethering a quenched fluorophore to this scaffold, researchers could potentially create probes that "light up" in the presence of specific enzymes, enabling the study of their function and localization in real-time. The development of such probes would provide powerful tools for investigating the roles of various enzymes in health and disease. rsc.org
Advances in the Targeted Design of Selective Inhibitors
The this compound framework has proven to be a versatile starting point for the rational design of potent and selective inhibitors against a range of biological targets. By modifying the core structure, researchers have successfully developed derivatives with enhanced efficacy and selectivity for enzymes and channels implicated in various diseases.
One prominent area of research is the development of selective cyclooxygenase-2 (COX-2) inhibitors for treating inflammation. researchgate.netnih.gov By tethering 1,2,3-triazole and benzenesulfonamide (B165840) pharmacophores to existing non-steroidal anti-inflammatory drugs (NSAIDs), new derivatives have been synthesized that show higher selectivity and inhibitory activity against COX-2 compared to the widely used drug celecoxib. researchgate.netnih.gov For instance, compounds 6b and 6j from one study demonstrated superior in vitro COX-2 inhibition (IC50 = 0.04 µM) and selectivity over COX-1, along with potent in vivo anti-inflammatory effects. nih.gov
Another key target is the enzyme family of carbonic anhydrases (CAs), which are involved in numerous physiological processes. mdpi.com The sulfonamide group is a classic zinc-binding moiety that strongly interacts with the catalytic zinc ion in the active site of CAs. mdpi.comresearchgate.net Research has focused on designing indole-based benzenesulfonamides that achieve high selectivity for specific CA isoforms, such as CA II, which is associated with various cancers. mdpi.com
Furthermore, derivatives incorporating the 5-chloro-2-hydroxybenzamide structure have been identified as potent inhibitors of human adenovirus (HAdV). nih.gov A series of novel analogues showed improved selectivity and maintained potent anti-HAdV activity, with some compounds targeting the viral DNA replication process and others suppressing later stages of the viral life cycle. nih.gov In the field of pain management, the nicotinamide (B372718) scaffold, which can be conceptually related, has been used to develop selective inhibitors of the NaV1.8 sodium channel, a genetically validated target for pain. nih.govresearchgate.net A systematic structure-activity relationship study led to the identification of a compound with potent inhibitory activity in DRG neurons and high selectivity over other NaV channel isoforms. nih.gov
Table 1: Examples of Selective Inhibitors Derived from Related Scaffolds
| Target | Derivative Class | Key Findings |
|---|---|---|
| COX-2 | Benzenesulfonamide-1,2,3-triazole hybrids | Compounds 6b and 6j showed higher in vitro selectivity and inhibitory activity (IC50 = 0.04 µM) than celecoxib. nih.gov |
| Carbonic Anhydrase II (hCA II) | Indole-based benzenesulfonamides | The sulfonamide moiety acts as a zinc-binding group, enabling the design of potent and selective inhibitors. mdpi.com |
| Human Adenovirus (HAdV) | Substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues | Compound 15 showed improved anti-HAdV activity (IC50 = 0.27 μM) and significantly decreased cytotoxicity. nih.gov |
| NaV1.8 Channel | 5-chloro-2-(4,4-difluoroazepan-1-yl)-6-methyl nicotinamide derivatives | Compound 2c possessed potent inhibitory activity (IC50 = 50.18 nM) and >200-fold selectivity against other NaV channels. nih.gov |
Innovative Approaches in Synthetic Methodology for the Sulfonamide Core
The synthesis of the sulfonamide core, a cornerstone of many therapeutic agents, has been the subject of significant innovation aimed at improving efficiency, sustainability, and molecular diversity. ucl.ac.uk Traditional methods often rely on harsh reagents and have limitations, prompting the development of novel synthetic pathways.
One modern approach utilizes a transition-metal-free photocatalytic strategy for the modular synthesis of arylsulfonamides. rsc.org This method activates abundant aryl triflates under mild conditions (room temperature and UV light) using sodium iodide (NaI) as a dual-functional catalyst. This process facilitates a three-component coupling with SO₂ surrogates and a broad range of amines, delivering diverse sulfonamide products in good to excellent yields. rsc.org This technique overcomes previous limitations in aryl radical generation and avoids the use of toxic reagents and transition metals. rsc.org
Another innovative method involves the synthesis of sulfonamides from sulfonic acids and isonitriles under aqueous conditions, providing a novel and efficient route to these compounds. ucl.ac.uk Researchers have also developed modular, two-step routes to create sulfondiimidamides, which are double aza-analogs of sulfonamides that offer new opportunities for manipulating the physicochemical properties of drug candidates. acs.orgnih.gov This approach uses a hypervalent iodine-mediated amination as the key step, allowing for the preparation of a wide array of derivatives from organometallic reagents and amines with operational simplicity. acs.orgnih.gov These advanced synthetic methodologies provide powerful tools for creating libraries of novel this compound derivatives for biological screening and lead optimization.
Prospects for Advanced Computational Modeling in Mechanism Prediction and Lead Compound Optimization
Advanced computational methods are becoming indispensable tools in drug discovery, enabling researchers to predict the interaction between a drug candidate and its target, understand its mechanism of action, and optimize its structure for improved efficacy and safety. patsnap.com These in silico techniques significantly accelerate the drug development pipeline by reducing the number of compounds that need to be synthesized and tested experimentally. nih.gov
Molecular docking is a widely used technique to predict the binding conformation of a small molecule within the active site of a target protein. mdpi.com For sulfonamide-based inhibitors, docking studies can elucidate how the sulfonamide group interacts with key residues, such as the zinc ion in carbonic anhydrases, and how structural modifications affect binding affinity. researchgate.net For example, in a study of novel antidiabetic agents, molecular docking was used to predict the binding modes of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives with α-glucosidase and α-amylase enzymes. nih.gov
Beyond static docking, molecular dynamics (MD) simulations provide insights into the dynamic behavior of the ligand-protein complex over time, helping to assess the stability of the binding pose. nih.gov Analysis of the root-mean-square deviation (RMSD) during MD simulations can confirm the stability of the most active compounds within the binding site of their target proteins. nih.gov
Quantitative Structure-Activity Relationship (QSAR) modeling is another powerful computational tool. patsnap.commdpi.com QSAR establishes a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com By identifying the key structural features that contribute to potency, QSAR models can be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more effective lead candidates. patsnap.com The integration of these computational approaches allows for a more rational and efficient optimization process, transforming promising hits into viable drug candidates with enhanced therapeutic profiles. nih.gov
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 5-chloro-2-hydroxybenzenesulfonamide and its derivatives?
- Methodology : The compound is typically synthesized via condensation reactions. For example, sulfonamide derivatives can be prepared by reacting 5-chloro-2-hydroxybenzaldehyde or benzoic acid scaffolds with appropriate amines or sulfonyl chlorides under reflux in dichloromethane (DCM) or tetrahydrofuran (THF). Carbodiimide coupling agents like EDC/HOBt are often used to activate carboxylic acid groups for amide bond formation .
- Key Data : Yields range from 37% to 73% depending on substituents and reaction conditions (e.g., temperature, solvent polarity) .
Q. How is structural characterization performed for this compound?
- Analytical Techniques :
- NMR : and NMR are critical for confirming substituent positions. For example, the hydroxyl proton in this compound appears as a singlet near δ 10–12 ppm, while sulfonamide protons resonate at δ 7–8 ppm .
- X-ray Crystallography : Used to resolve molecular geometry. A related compound, 4-(5-chloro-2-hydroxybenzylidene-amino)-N-(4,6-dimethylpyrimidin-2-yl)-benzenesulfonamide, showed a dihedral angle of 8.2° between the benzene and pyrimidine rings, confirming planarity .
Q. What in vitro assays are used to evaluate biological activity?
- Antimicrobial Testing : Derivatives are screened against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria using broth microdilution assays. Activity is reported as minimum inhibitory concentration (MIC), with values typically ranging from 8–64 µg/mL .
Advanced Research Questions
Q. How can synthetic yields be optimized for sulfonamide derivatives?
- Factors Affecting Yield :
- Reagent Ratios : Excess sulfonyl chloride (1.2–1.5 eq) improves conversion rates.
- Catalysis : DMAP (4-dimethylaminopyridine) enhances nucleophilic substitution in DCM, reducing side-product formation .
- Purification : Column chromatography with silica gel (ethyl acetate/hexane, 3:7) effectively isolates products with >95% purity .
Q. How do structural modifications influence bioactivity?
- Case Study : Replacing the hydroxyl group with methoxy in 5-chloro-2-methoxybenzenesulfonamide reduces hydrogen-bonding capacity, lowering antimicrobial efficacy (MIC increases by 2–4 fold) .
- SAR Insights : Electron-withdrawing groups (e.g., -Cl) at the 5-position enhance stability against metabolic degradation, as shown in pharmacokinetic studies .
Q. How to resolve contradictions in reported biological activity data?
- Data Discrepancy Example : A 2012 study reported MIC = 8 µg/mL against S. aureus , while a 2023 study observed MIC = 32 µg/mL for a structurally similar derivative .
- Resolution Strategy :
Validate assay conditions (e.g., bacterial strain, growth medium pH).
Re-analyze compound purity via HPLC (>98% required for reproducibility).
Cross-reference with crystallographic data to confirm structural integrity .
Methodological Considerations
Q. What safety protocols are recommended for handling this compound?
- Hazard Level : Classified as Hazard Level 8 (corrosive) due to sulfonic acid byproducts. Use PPE (gloves, goggles) and work in a fume hood .
- Solubility : Dissolves in DMSO (20 mg/mL) for stock solutions; avoid aqueous storage to prevent hydrolysis .
Q. How to design experiments for studying its mechanism of action?
- Target Identification : Use molecular docking (e.g., AutoDock Vina) to predict binding affinity for NLRP3 inflammasome or bacterial dihydropteroate synthase .
- Validation : Confirm interactions via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
